7-bromo-N-[5-(4-methylbenzyl)-1,3-thiazol-2-yl]-1-benzoxepine-4-carboxamide
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Overview
Description
7-BROMO-N-{5-[(4-METHYLPHENYL)METHYL]-1,3-THIAZOL-2-YL}-1-BENZOXEPINE-4-CARBOXAMIDE is a complex organic compound that has garnered interest in various fields of scientific research due to its unique structural properties and potential applications. This compound features a benzoxepine core, a thiazole ring, and a bromine atom, which contribute to its distinctive chemical behavior and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-BROMO-N-{5-[(4-METHYLPHENYL)METHYL]-1,3-THIAZOL-2-YL}-1-BENZOXEPINE-4-CARBOXAMIDE typically involves multi-step organic reactions. One common approach starts with the preparation of the benzoxepine core, followed by the introduction of the thiazole ring and the bromine atom. The reaction conditions often require the use of specific catalysts, solvents, and temperature controls to ensure the desired product yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions or continuous flow processes. The choice of method depends on factors such as the availability of raw materials, cost-effectiveness, and environmental considerations. Optimization of reaction parameters, such as temperature, pressure, and reaction time, is crucial to maximize efficiency and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
7-BROMO-N-{5-[(4-METHYLPHENYL)METHYL]-1,3-THIAZOL-2-YL}-1-BENZOXEPINE-4-CARBOXAMIDE can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
The reactions of this compound often require specific reagents and conditions to proceed efficiently. For example, oxidation reactions may require acidic or basic conditions, while reduction reactions may need anhydrous solvents to prevent side reactions. Substitution reactions often depend on the nature of the substituent and the desired product.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For instance, oxidation may yield various oxygenated derivatives, while reduction may produce different hydrogenated compounds. Substitution reactions can lead to a wide range of functionalized derivatives, depending on the substituent introduced.
Scientific Research Applications
7-BROMO-N-{5-[(4-METHYLPHENYL)METHYL]-1,3-THIAZOL-2-YL}-1-BENZOXEPINE-4-CARBOXAMIDE has several scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, such as antimicrobial, antifungal, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.
Industry: It is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 7-BROMO-N-{5-[(4-METHYLPHENYL)METHYL]-1,3-THIAZOL-2-YL}-1-BENZOXEPINE-4-CARBOXAMIDE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
Some compounds similar to 7-BROMO-N-{5-[(4-METHYLPHENYL)METHYL]-1,3-THIAZOL-2-YL}-1-BENZOXEPINE-4-CARBOXAMIDE include:
2-Bromo-4-methylpropiophenone: Used as an intermediate in organic synthesis.
N-Bromo-(4-methylphenyl) Sulfonimide: Employed as a reagent in oxidative deoximation reactions.
Uniqueness
The uniqueness of 7-BROMO-N-{5-[(4-METHYLPHENYL)METHYL]-1,3-THIAZOL-2-YL}-1-BENZOXEPINE-4-CARBOXAMIDE lies in its specific structural features, such as the combination of a benzoxepine core with a thiazole ring and a bromine atom
Properties
Molecular Formula |
C22H17BrN2O2S |
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Molecular Weight |
453.4 g/mol |
IUPAC Name |
7-bromo-N-[5-[(4-methylphenyl)methyl]-1,3-thiazol-2-yl]-1-benzoxepine-4-carboxamide |
InChI |
InChI=1S/C22H17BrN2O2S/c1-14-2-4-15(5-3-14)10-19-13-24-22(28-19)25-21(26)16-8-9-27-20-7-6-18(23)12-17(20)11-16/h2-9,11-13H,10H2,1H3,(H,24,25,26) |
InChI Key |
BMXOQPUDBQBYDW-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)CC2=CN=C(S2)NC(=O)C3=CC4=C(C=CC(=C4)Br)OC=C3 |
Origin of Product |
United States |
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